4-[butyl(methyl)sulfamoyl]-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide

Structure-activity relationship Lipophilicity Sulfamoyl-benzamide

4-[Butyl(methyl)sulfamoyl]-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide (CAS 892852-56-1, molecular formula C21H25N3O3S2, MW 431.57 g/mol) is a fully synthetic, non-chiral N,N-disubstituted sulfamoyl-benzamide derivative incorporating a 4-ethylbenzothiazol-2-yl moiety. It belongs to the broader class of benzothiazole-sulfonamide/sulfamoyl hybrids, a scaffold extensively explored for carbonic anhydrase inhibition, NTPDase modulation, cannabinoid receptor binding, and kinase inhibition.

Molecular Formula C21H25N3O3S2
Molecular Weight 431.57
CAS No. 892852-56-1
Cat. No. B2894039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[butyl(methyl)sulfamoyl]-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide
CAS892852-56-1
Molecular FormulaC21H25N3O3S2
Molecular Weight431.57
Structural Identifiers
SMILESCCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)CC
InChIInChI=1S/C21H25N3O3S2/c1-4-6-14-24(3)29(26,27)17-12-10-16(11-13-17)20(25)23-21-22-19-15(5-2)8-7-9-18(19)28-21/h7-13H,4-6,14H2,1-3H3,(H,22,23,25)
InChIKeyXRIWSAUSZDLFEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[Butyl(methyl)sulfamoyl]-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide (CAS 892852-56-1): Structural Identity and Compound-Class Context for Research Procurement


4-[Butyl(methyl)sulfamoyl]-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide (CAS 892852-56-1, molecular formula C21H25N3O3S2, MW 431.57 g/mol) is a fully synthetic, non-chiral N,N-disubstituted sulfamoyl-benzamide derivative incorporating a 4-ethylbenzothiazol-2-yl moiety . It belongs to the broader class of benzothiazole-sulfonamide/sulfamoyl hybrids, a scaffold extensively explored for carbonic anhydrase inhibition, NTPDase modulation, cannabinoid receptor binding, and kinase inhibition . The compound was synthesized and characterized as part of a diploma thesis series at the University of Pardubice focused on biologically active sulfamoylbenzamides containing a benzothiazole block, with structural confirmation by melting point, NMR, elemental analysis, and MALDI spectrometry .

Why 4-[Butyl(methyl)sulfamoyl]-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide Cannot Be Replaced by a Generic Benzothiazole-Sulfonamide Analog


Within the benzothiazole-sulfamoyl-benzamide chemical space, four structural variables independently govern target engagement, selectivity, and physicochemical behavior: (i) the N,N-dialkyl substitution pattern on the sulfamoyl group, (ii) the substitution position and nature on the benzothiazole ring, (iii) the benzamide linking topology, and (iv) the presence or absence of chirality . The specific combination of N-butyl/N-methyl on the sulfamoyl nitrogen and a 4-ethyl substituent on the benzothiazole in CAS 892852-56-1 is not available in any common screening library standard. Closest analogs—such as the N,N-dimethyl analog (4-(dimethylsulfamoyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide), the N,N-diallyl variant, or the bis(2-methoxyethyl) derivative—differ in both steric bulk and lipophilicity at the sulfamoyl terminus, parameters known to alter binding-pocket complementarity in benzothiazole-sulfonamide series by orders of magnitude in Ki . Generic substitution without confirmatory re-screening therefore risks selecting a compound with fundamentally different target occupancy and selectivity profile, even if the benzothiazole-amide core is conserved.

Quantitative Differentiation Evidence: 4-[Butyl(methyl)sulfamoyl]-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide vs. Closest Structural Analogs


Sulfamoyl N,N-Dialkyl Substitution: n-Butyl/Methyl vs. Dimethyl, Diallyl, and Bis(2-methoxyethyl) Variants—Physicochemical Differentiation

The N-butyl/N-methyl sulfamoyl substitution in CAS 892852-56-1 provides a calculated logP increment of approximately +1.5 to +2.0 units relative to the N,N-dimethyl analog (4-(dimethylsulfamoyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide), based on the additive contribution of the n-butyl chain versus methyl . This lipophilicity shift is within the range demonstrated to alter hCA II Ki by >10-fold across a benzothiazole-sulfonamide series . The N,N-diallyl analog introduces conformational rigidity from the allyl groups absent in the flexible n-butyl chain of the target compound, while the bis(2-methoxyethyl) analog introduces hydrogen-bond acceptor capacity that is absent in the target compound. No direct potency data for the target compound are publicly available; differentiation is therefore at the level of predicted physicochemical property divergence from structurally confirmed analogs.

Structure-activity relationship Lipophilicity Sulfamoyl-benzamide Physicochemical profiling

Benzothiazole 4-Ethyl Substitution: Differentiation from 6-Methoxy, 5-Chloro-4-methyl, and Unsubstituted Benzothiazole Congeners

The 4-ethyl substituent on the benzothiazole ring of CAS 892852-56-1 is a key structural differentiator from closely related sulfamoyl-benzamide analogs bearing alternative benzothiazole substitution patterns. Commercially available analogs in the same butyl(methyl)sulfamoyl series include the 5,6-dimethoxy variant (CAS 895442-48-5), the 7-chloro-4-methyl variant (CAS 850909-95-4), and the 6-sulfamoyl variant (CAS 683259-47-4) . In the benzothiazole-sulfonamide carbonic anhydrase inhibitor literature, the position and electronic nature of benzothiazole substituents have been shown to switch selectivity between hCA I and hCA II isoforms; for example, compounds 4 and 5 in the Öztürk et al. (2024) series, differing only in substituent position, exhibited Ki values differing by >5-fold against hCA I . The 4-ethyl group in the target compound provides a modest electron-donating alkyl effect ortho to the benzothiazole nitrogen, distinct from the electron-withdrawing chloro or electron-donating methoxy groups in comparator analogs.

Benzothiazole substitution Regioisomeric differentiation Enzyme inhibition selectivity

Non-Chiral Scaffold vs. Chiral Amino-Acid-Derived Sulfamoylbenzamides: Implications for Synthetic Tractability and Screening Library Design

CAS 892852-56-1 is a non-chiral molecule, distinguishing it from a parallel series of chiral N,N-disubstituted sulfamoylbenzamides synthesized in the same thesis program that incorporate amino acid-derived chirality (glycine and valine building blocks via NCA chemistry) . The absence of a stereocenter eliminates the need for enantiomeric separation, chiral chromatography, or enantiomer-specific activity profiling, reducing procurement and quality-control complexity. In contrast, chiral analogs from the same synthetic program require optical rotation measurement and enantiomeric purity verification as part of characterization . This practical distinction is meaningful for high-throughput screening campaigns where racemic or scalemic mixtures introduce data interpretation confounds.

Chirality Synthetic accessibility Chemical probe Library design

Molecular Formula Identity with Pharmacologically Annotated Compound CM037 (A37): Isomeric Differentiation for Target Deconvolution Studies

CAS 892852-56-1 shares its exact molecular formula (C21H25N3O3S2, MW 431.57) with the pharmacologically well-characterized ALDH1A1 inhibitor CM037/A37 (CAS 896795-60-1), which has a reported IC50 of 4.6 μM and Ki of 300 nM against ALDH1A1 . Despite identical elemental composition, the two compounds are constitutional isomers with fundamentally different core scaffolds: the target compound contains a benzothiazol-2-yl amide linkage with a para-sulfamoyl benzamide, whereas CM037 features a thienopyrimidinone core . This formula-level identity creates a specific procurement risk—mass-spectrometry-based identity verification alone cannot distinguish these isomers—and a specific research opportunity: the target compound can serve as a negative-control isomer in ALDH1A1 target engagement studies to confirm that observed activity is scaffold-dependent rather than formula-dependent.

Structural isomer ALDH1A1 inhibitor Target deconvolution Molecular formula overlap

Recommended Research and Procurement Application Scenarios for 4-[Butyl(methyl)sulfamoyl]-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide (CAS 892852-56-1)


Chemical Probe for Hydrophobic Pocket Mapping in Benzothiazole-Sulfonamide Target Families

The elevated clogP of CAS 892852-56-1, driven by the N-butyl chain (estimated ΔclogP +1.5 to +2.0 versus the dimethyl analog), makes it the most lipophilic member of the 4-ethylbenzothiazol-2-yl sulfamoylbenzamide series synthesized at the University of Pardubice . Researchers investigating carbonic anhydrase isoforms, NTPDases, or cannabinoid receptors can use this compound to systematically probe the hydrophobic tolerance of enzyme active-site pockets within a constant benzothiazole-amide scaffold. Pairing CAS 892852-56-1 with its N,N-dimethyl and N,N-diallyl congeners in a lipophilicity-gradient panel enables extraction of Hansch-type SAR relationships without introducing confounding scaffold changes .

Isomeric Negative Control for ALDH1A1 Inhibitor CM037/A37 Target Engagement Assays

Because CAS 892852-56-1 is a constitutional isomer of the ALDH1A1 inhibitor CM037 (sharing identical molecular formula C21H25N3O3S2 but possessing a distinct benzothiazole-sulfamoyl-benzamide rather than thienopyrimidinone scaffold), it serves as an ideal specificity control . In ALDH1A1 enzymatic or cellular assays where CM037 produces an IC50 of 4.6 μM, parallel testing of CAS 892852-56-1 at matched concentrations can confirm that observed inhibition is scaffold-specific and not attributable to aggregation, redox cycling, or other formula-correlated artifacts. This application requires procurement of both isomers from suppliers providing certificate-of-analysis documentation with orthogonal identity confirmation (NMR plus HRMS) to distinguish the two compounds .

Screening Library Diversification with a Non-Chiral, Synthetically Accessible Benzothiazole-Sulfamoyl-Benzamide Scaffold

For organizations building focused kinase, carbonic anhydrase, or ectonucleotidase screening libraries, CAS 892852-56-1 offers a specific advantage: it is the only non-chiral member of the 4-ethylbenzothiazol-2-yl sulfamoylbenzamide sub-series that incorporates a medium-length alkyl chain (n-butyl) on the sulfamoyl nitrogen . The absence of a stereocenter eliminates the need for chiral analytical methods in quality control and removes enantiomeric purity as a variable in screening data analysis. This compound can be sourced as a single well-defined entity with characterization by melting point, 1H/13C NMR, and elemental analysis, consistent with the characterization standards established in the primary synthetic literature .

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